Ethanolamine

Description

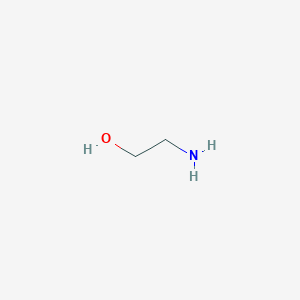

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-aminoethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NO/c3-1-2-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZAXFHJVJLSVMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7NO, Array | |

| Record name | ETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0152 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ethanolamine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ethanolamine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26778-51-8 | |

| Record name | Ethanol, 2-amino-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26778-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6022000 | |

| Record name | Ethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

61.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethanolamine appears as a clear colorless liquid with an odor resembling that of ammonia. Flash point 185 °F. May attack copper, brass, and rubber. Corrosive to tissue. Moderately toxic. Produces toxic oxides of nitrogen during combustion., Liquid; NKRA, Colorless, viscous liquid or solid (below 51 degrees F) with an unpleasant, ammonia-like odor; [NIOSH], Liquid, COLOURLESS VISCOUS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR., Colorless, viscous liquid or solid (below 51 °F) with an unpleasant, ammonia-like odor. | |

| Record name | ETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanol, 2-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanolamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/288 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000149 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0152 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHANOLAMINE (2-AMINOETHANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/261 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethanolamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0256.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

338 °F at 760 mmHg (NTP, 1992), 170.3 °C, 171 °C, 339 °F | |

| Record name | ETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanolamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03994 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-AMINOETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/531 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0152 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHANOLAMINE (2-AMINOETHANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/261 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethanolamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0256.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

200 °F (NTP, 1992), 86 °C, 86 °C (187 °F), 185 °F (85 °C) (closed cup), 85 °C c.c., 186 °F | |

| Record name | ETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanolamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/288 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-AMINOETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/531 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0152 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHANOLAMINE (2-AMINOETHANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/261 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethanolamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0256.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), In water, 1X10+6 mg/L at 25 °C (miscible), Miscible with methanol, acetone, glycerin; solubility at 25 °C: in benzene: 1.4%, in ether: 2.1%, in carbon tetrachloride: 0.2%, in n-heptane: less than 0.1%. Immiscible with ether, solvent hexane, fixed oils, although it dissolves many essential oils, Miscible with ethanol, glycerol; soluble in chloroform; slightly soluble in ether, ligroin, 1000.0 mg/mL, Solubility in water: freely soluble, Miscible | |

| Record name | ETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanolamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03994 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-AMINOETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/531 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000149 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0152 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethanolamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0256.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.016 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0180 g/cu cm at 20 °C, Relative density (water = 1): 1.02, 1.02 | |

| Record name | ETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-AMINOETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/531 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0152 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHANOLAMINE (2-AMINOETHANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/261 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethanolamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0256.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.1 (Air = 1), Relative vapor density (air = 1): 2.1, 2.1 | |

| Record name | ETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-AMINOETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/531 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0152 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHANOLAMINE (2-AMINOETHANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/261 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.4 mmHg at 68 °F ; 6 mmHg at 140 °F (NTP, 1992), 0.4 [mmHg], VP: 6 mm Hg at 60 °C, 0.404 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 53, 0.4 mmHg | |

| Record name | ETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanolamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/288 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-AMINOETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/531 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0152 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHANOLAMINE (2-AMINOETHANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/261 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethanolamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0256.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless, viscous liquid or solid (below 51 °F) | |

CAS No. |

141-43-5, 9007-33-4 | |

| Record name | ETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanolamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03994 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethanol, 2-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminoethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.986 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethanol, 2-amino | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOETHANOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KV86114PT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-AMINOETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/531 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000149 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0152 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHANOLAMINE (2-AMINOETHANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/261 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethanol, 2-amino- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/KJ581E98.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

50.5 °F (NTP, 1992), 10.4 °C, Deliquescent crystals from alcohol, mp: 75-77 °C /Hydrochloride/, 10.5 °C, 10 °C, 51 °F | |

| Record name | ETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanolamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03994 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-AMINOETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/531 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000149 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0152 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHANOLAMINE (2-AMINOETHANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/261 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethanolamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0256.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Metabolic and Biological Roles of Ethanolamine

Ethanolamine in Phospholipid Biosynthesis and Cellular Membrane Dynamics

This compound is a primary building block for phosphatidylthis compound (B1630911) (PE), the second most abundant phospholipid in mammalian cells, constituting 15-25% of total phospholipids (B1166683). nih.govuu.nlnih.gov PE is vital for various cellular functions, including membrane fusion and fission, cell cycle regulation, autophagy, and maintaining the structural integrity of mitochondria. nih.govmdpi.comnih.gov There are two main pathways for PE synthesis in eukaryotic cells: the de novo Kennedy pathway located in the endoplasmic reticulum and the phosphatidylserine (B164497) decarboxylation pathway in the mitochondria. nih.govnih.gov

The Kennedy Pathway for Phosphatidylthis compound (PE) Synthesis

First elucidated by Eugene Kennedy in the 1950s, the Kennedy pathway is the primary de novo route for synthesizing PE from this compound. nih.govnih.govresearchgate.net This pathway, also known as the CDP-ethanolamine pathway, involves three sequential enzymatic reactions that convert this compound into PE. nih.govresearchgate.net It is considered the sole pathway for the de novo synthesis of PE and is crucial for the formation of ether phospholipids known as plasmalogens. nih.govcdnsciencepub.com

The second reaction is widely regarded as the main regulatory and rate-limiting step in the CDP-ethanolamine pathway. mdpi.comnih.gov In this step, the enzyme CTP:phosphothis compound cytidylyltransferase (Pcyt2) catalyzes the conversion of phosphothis compound and cytidine (B196190) triphosphate (CTP) into CDP-ethanolamine and pyrophosphate. nih.govmdpi.com Pcyt2 is encoded by a single, essential gene, and its activity is critical for maintaining PE homeostasis. nih.govnih.govcdnsciencepub.com The essentiality of this enzyme is demonstrated by research showing that its complete knockout in mice results in embryonic lethality. nih.govnih.gov Pcyt2 plays a pivotal role in regulating the production of this compound phospholipids and is crucial for processes such as cell division, membrane fusion, and autophagy. mdpi.comnih.govcdnsciencepub.com

The final step in the Kennedy pathway is catalyzed by CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase (EPT), an integral membrane-bound enzyme. nih.govnih.gov This enzyme facilitates the transfer of the phosphothis compound group from CDP-ethanolamine to a 1,2-diacylglycerol (DAG) molecule. nih.govwikipedia.org The products of this reaction are phosphatidylthis compound (PE) and cytidine monophosphate (CMP). nih.govwikipedia.org The intracellular location of EPT, primarily associated with the endoplasmic reticulum and Golgi apparatus, defines the site of de novo PE synthesis. nih.gov There are two known isoforms of this enzyme in mammals, encoded by the EPT1 and CEPT1 genes. nih.gov

Table 1: Enzymes of the Kennedy Pathway for PE Synthesis

| Enzyme | Gene | Substrates | Products | Pathway Step |

|---|---|---|---|---|

| This compound Kinase (EK) | ETNK1 | This compound, ATP | Phosphothis compound, ADP | 1. Phosphorylation |

| CTP:Phosphothis compound Cytidylyltransferase (Pcyt2) | PCYT2 | Phosphothis compound, CTP | CDP-ethanolamine, Pyrophosphate | 2. Cytidylylation (Rate-limiting) |

Phosphatidylserine Decarboxylation Pathway in PE Synthesis

In addition to the Kennedy pathway, cells can synthesize PE through the decarboxylation of phosphatidylserine (PS). uu.nlnih.gov This pathway is spatially distinct from the Kennedy pathway, occurring primarily in the mitochondria. nih.govnih.gov The key enzyme in this process is phosphatidylserine decarboxylase (PSD), which is located in the inner mitochondrial membrane. nih.govreactome.org

PSD catalyzes the direct conversion of PS to PE by removing the carboxyl group from the serine head group as carbon dioxide. nih.govreactome.org The PS substrate is synthesized in the endoplasmic reticulum and mitochondria-associated membranes (MAM) and must be transported to the inner mitochondrial membrane for decarboxylation. uu.nl This pathway is a significant source of PE, particularly for mitochondrial membranes. researchgate.net The importance of this pathway is underscored by findings that disruption of the PSD gene in mice leads to embryonic lethality and abnormal mitochondrial morphology, indicating that the Kennedy pathway cannot fully compensate for its loss during development. nih.gov The relative contribution of the Kennedy pathway versus the PSD pathway to the total PE pool can vary significantly depending on the cell or tissue type. researchgate.net

Biosynthesis and Physiological Importance of Plasmalogens Derived from this compound Phospholipids

Plasmalogens are a unique subclass of glycerophospholipids characterized by an ether-linked alkenyl chain at the sn-1 position of the glycerol (B35011) backbone. nih.gov The most abundant plasmalogens in humans contain an this compound head group and are thus known as this compound plasmalogens. nih.gov These molecules are essential constituents of mammalian cell membranes, accounting for nearly 20% of all human phospholipids. nih.gov

The biosynthesis of plasmalogens is a complex process that begins in the peroxisomes and is completed in the endoplasmic reticulum. nih.gov It involves the formation of an ether-linked precursor which is then converted to an this compound plasmalogen, utilizing CDP-ethanolamine from the Kennedy pathway. cdnsciencepub.com

This compound plasmalogens are of profound physiological importance. They are critical structural components of membranes, particularly in the nervous system, where they are found in high concentrations in the myelin sheath. nih.gov They are believed to play a crucial role in:

Membrane Structure and Dynamics: Their conical shape influences membrane curvature and they are integral components of lipid rafts, which are specialized membrane microdomains involved in signal transduction. nih.gov

Antioxidant Defense: The vinyl-ether bond of plasmalogens is susceptible to oxidation, allowing them to act as sacrificial antioxidants, protecting other lipids and proteins from oxidative damage. cdnsciencepub.com

Cell Signaling: They are involved in signaling pathways that promote neuronal survival and can inhibit apoptosis. nih.gov

Dysregulation of plasmalogen levels is associated with several severe human diseases, including Zellweger syndrome, Alzheimer's disease, and Parkinson's disease, highlighting their critical role in human health. nih.gov

Impact of this compound Phospholipid Homeostasis on Cellular Function

The maintenance of a stable internal environment, or homeostasis, of this compound-containing phospholipids is critical for normal cellular function. Phosphatidylthis compound (PE) constitutes approximately 15-25% of the total lipid content in mammalian cells and is particularly enriched in the inner leaflet of the plasma and mitochondrial membranes. nih.govnih.gov The cell employs intricate mechanisms to ensure the appropriate levels and distribution of these crucial lipids.

Furthermore, the balance of PE is crucial for neurological function. nih.gov Studies have shown that the loss of the enzyme this compound phosphate (B84403) phospholyase (Etnppl), which catabolizes phosphothis compound (PEtN), leads to an increase in the total abundance of PE in the brain, particularly those containing polyunsaturated fatty acids (PUFAs). nih.govresearchgate.net This suggests a critical role for Etnppl in maintaining brain phospholipid homeostasis. nih.gov Deficiencies in PE biosynthetic pathways have been linked to various neurological disorders, emphasizing the importance of this homeostasis for proper neuronal function. nih.gov

The following table summarizes key findings on the impact of this compound phospholipid homeostasis:

| Condition | Observed Effect on PE Homeostasis | Cellular/Organismal Consequence |

| Reduced this compound Plasmalogens | Increased levels of diacyl PE | Maintenance of total this compound phospholipid levels |

| Loss of Etnppl enzyme | Increased total abundance of PE, especially with PUFAs | Altered brain phospholipid homeostasis |

| Deficiencies in PE biosynthetic pathways | Disrupted PE levels | Linked to various neurological disorders |

This compound in Cellular Processes and Signaling

Beyond its structural role in membranes, this compound and its derivatives are active participants in a variety of dynamic cellular processes and signaling cascades.

Regulation of Autophagy by Phosphatidylthis compound

Autophagy is a fundamental cellular recycling process that eliminates damaged organelles and protein aggregates. nih.gov Phosphatidylthis compound (PE) plays a direct and crucial role in the execution of this pathway. nih.gov A key event in the formation of the autophagosome, the double-membraned vesicle that engulfs cellular cargo for degradation, is the covalent conjugation of the ubiquitin-like protein Atg8 (or its mammalian homolog LC3) to PE. nih.gov This lipidation event anchors Atg8/LC3 to the nascent autophagosomal membrane, facilitating its elongation and closure. youtube.commdpi.com

The availability of PE can therefore directly influence the rate of autophagy. nih.gov Studies have shown that increasing cellular PE levels can positively regulate autophagy and even extend lifespan in certain model organisms. nih.gov Conversely, when PE is diverted to other major cellular pathways, such as the synthesis of glycosylphosphatidylinositol (GPI) anchors or phosphatidylcholine (PC), the process of autophagy can be competitively inhibited. nih.gov This highlights a critical interplay and competition for a common PE pool among essential cellular processes. nih.gov

Influence on Cell Division and Cell Growth Mechanisms

This compound has been recognized for its ability to stimulate the rapid growth and proliferation of mammalian cells in culture, leading to its characterization as a growth factor. nih.gov This growth-stimulatory effect is largely attributed to its role as a precursor for the synthesis of PE and subsequently PC via the Kennedy pathway. nih.gov

Research has indicated that this compound can promote the proliferation of intestinal epithelial cells by influencing the mTOR signaling pathway and mitochondrial function. nih.gov The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism, and its activation by this compound suggests a mechanism by which this compound can directly impact cell division.

Role in Membrane Fusion and Fission Events

The unique molecular geometry of phosphatidylthis compound (PE) is critical for its role in dynamic membrane remodeling events such as fusion and fission. nih.govnih.gov With its small headgroup and cylindrical shape, PE induces negative curvature in lipid bilayers. nih.govnih.gov This property is thought to be instrumental in the formation of non-bilayer hexagonal phase structures, which are transient intermediates in the process of membrane fusion. nih.govnih.gov

The ability of PE to facilitate changes in membrane curvature is essential for a variety of cellular processes, including endocytosis, exocytosis, and the maintenance of mitochondrial cristae structure. nih.gov The enrichment of PE in the inner mitochondrial membrane is particularly important for mitochondrial dynamics, including fusion processes. nih.gov

Contribution to Lipid-Protein Anchoring and Second Messenger Systems

This compound phosphate serves as a crucial component in the structure of glycosylphosphatidylinositol (GPI) anchors. nih.gov These complex glycolipids attach a wide array of proteins to the cell surface. embopress.org The GPI transamidase complex recognizes a C-terminal signal on precursor proteins and attaches them to the this compound-phosphate bridge on the GPI anchor. nih.gov While it was traditionally thought that the this compound-phosphate on the third mannose of the GPI core was the primary attachment site, recent evidence suggests that for some proteins, the this compound-phosphate on the second mannose is the preferential bridge. embopress.org

Furthermore, derivatives of this compound, such as N-acylethanolamines (NAEs), function as important signaling molecules. biorxiv.org For instance, anandamide (B1667382), an N-acylethanolamide, is an endocannabinoid that interacts with cannabinoid receptors. biorxiv.org The breakdown of NAEs by enzymes like fatty acid amide hydrolase (FAAH) releases this compound, which can then be used for PE synthesis. biorxiv.orgmdpi.com This links the signaling functions of NAEs to the maintenance of membrane phospholipid composition.

This compound as a Modulator of Cell Death Pathways (Apoptosis, Ferroptosis, Necrosis)

This compound and its phospholipid derivatives are implicated in the regulation of various forms of programmed cell death.

Apoptosis: this compound has been shown to exhibit protective effects against apoptosis, or programmed cell death. For example, it can protect against low serum-induced apoptosis in certain cell lines. nih.gov Furthermore, N-methyl derivatives of this compound have been found to prevent apoptotic cell death induced by oxidative stress in oligodendroglia-like cells. nih.gov

Ferroptosis: This is a form of iron-dependent cell death characterized by the accumulation of lipid peroxides. nih.govyoutube.com Recent findings have highlighted the importance of PE in this pathway. nih.gov Specific oxidized forms of PE are thought to be key players in the execution of ferroptosis. nih.gov

Necrosis: While distinct from apoptosis, necrosis is another form of cell death. youtube.com The interplay between PE levels and other cellular pathways can indirectly influence necrotic outcomes. For instance, the competition for PE between autophagy and other biosynthetic pathways can impact cellular stress responses that may lead to necrosis. nih.gov

The following table summarizes the roles of this compound and its derivatives in different cell death pathways:

| Cell Death Pathway | Role of this compound/Phosphatidylthis compound | Key Findings |

| Apoptosis | Protective | This compound protects against low serum-induced apoptosis. nih.gov N-methyl derivatives of this compound prevent oxidative stress-induced apoptosis. nih.gov |

| Ferroptosis | Pro-ferroptotic | Oxidized forms of PE are implicated in the execution of ferroptosis. nih.gov |

| Necrosis | Indirect modulation | Competition for PE can influence cellular stress responses that may lead to necrosis. nih.gov |

Impact on T Cell Activation, Proliferation, and Differentiation

This compound and its derivatives, particularly as components of phospholipids, play a significant role in the metabolic reprogramming essential for T cell function. T cell activation initiates a cascade of metabolic changes to support the increased demand for energy and biosynthetic precursors required for proliferation and differentiation. nih.gov The synthesis of this compound-containing phospholipids, such as phosphatidylthis compound (PE), is a critical aspect of this process. researchgate.netmdpi.com

Upregulation of the enzyme Selenoprotein I (SELENOI), an this compound phosphotransferase, is observed upon T cell activation. nih.govnih.gov SELENOI is involved in the synthesis of PE and plasmenyl PE. researchgate.netmdpi.com Studies using mouse models with SELENOI deficiency in T cells have demonstrated that a lack of this enzyme impairs de novo synthesis of these this compound phospholipids during T cell activation, leading to reduced proliferative capacity. nih.govmdpi.com For instance, T cell-specific knockout of SELENOI resulted in an approximate 56% decrease in proliferation compared to wild-type controls. mdpi.com This impairment in proliferation is linked to disruptions in metabolic reprogramming, including an accumulation of ATP and reduced activation of the metabolic sensor AMP-activated protein kinase (AMPK). nih.govnih.gov

Furthermore, the CDP-ethanolamine pathway, which is crucial for the de novo synthesis of PE and plasmenyl PE, has been shown to be important for the differentiation of CD4+ T cells into specific helper lineages. researchgate.netmdpi.com In particular, this pathway is vital for T follicular helper (Tfh) cell differentiation. mdpi.com A metabolite of this compound, phosphothis compound, has been found to accumulate in the tumor microenvironment and can suppress the function of CD8+ T cells, leading to reduced expression of cytokines like Granzyme B, IFNγ, and TNF, and impaired tumor cell killing ability. biorxiv.org This suggests that the availability and metabolism of this compound and its derivatives can significantly influence T cell-mediated immune responses.

Table 1: Impact of SELENOI Deficiency on T Cell Proliferation

| Genotype | Proliferation Decrease Compared to Wild-Type | Reference |

|---|---|---|

| SELENOI Knockdown (KD) | ~22% | mdpi.com |

| SELENOI Knockout (KO) | ~56% | mdpi.com |

This compound Metabolism in Microbial Systems

Catabolism of this compound in Bacterial Pathogens (e.g., Salmonella Typhimurium, Escherichia coli)

Certain bacterial pathogens, particularly those residing in the gastrointestinal tract, can utilize this compound as a source of carbon and nitrogen. asm.orgnih.gov This ability provides a competitive advantage, especially in the inflamed gut where this compound is released from the breakdown of host and microbial cell membranes. pnas.org The catabolism of this compound is primarily carried out by the enzyme this compound ammonia-lyase, which is dependent on coenzyme B12 (adenosylcobalamin). nih.govmicrobiologyresearch.org This enzyme cleaves this compound into acetaldehyde (B116499) and ammonia (B1221849). nih.govasm.org

In pathogens like Salmonella enterica serovar Typhimurium and some strains of Escherichia coli, the acetaldehyde produced is further metabolized. asm.orgnih.gov It can be converted to acetyl-CoA by an acetaldehyde dehydrogenase, which can then enter central metabolic pathways like the tricarboxylic acid (TCA) cycle. nih.govasm.org Alternatively, acetaldehyde can be reduced to ethanol (B145695) by an alcohol dehydrogenase. asm.org The ammonia released serves as a readily available nitrogen source for the bacteria. nih.gov The ability to utilize this compound has been linked to the pathogenesis of bacteria such as Listeria monocytogenes, Salmonella Typhimurium, and pathogenic E. coli, where it contributes to their survival and growth within the host. asm.orgnih.gov

Genetic Regulation of this compound Utilization (eut Operon)

The genes required for this compound catabolism are typically clustered together in an operon known as the eut operon. asm.orgnih.gov The expression of the eut operon is tightly regulated to ensure that the enzymes for this compound utilization are only produced when this compound is present and the necessary cofactor, vitamin B12, is available. asm.orgnih.gov

In Salmonella Typhimurium, the regulation of the eut operon is controlled by the EutR protein, a transcriptional activator. nih.govdntb.gov.ua EutR senses both this compound and adenosylcobalamin. researchgate.net The simultaneous presence of both molecules is required for EutR to activate the transcription of the eut operon from its main promoter. nih.govnih.gov The eutR gene itself is located within the operon, creating a positive feedback loop where initial induction leads to more EutR production, resulting in maximal expression of the operon. nih.gov Some bacteria, like E. coli, also have a secondary, weaker constitutive promoter that allows for a low level of EutR expression. researchgate.net The complexity and specific regulatory mechanisms of the eut operon can vary significantly among different bacterial species. nih.govresearchgate.net

Role of Bacterial Microcompartments (Carboxysomes) in this compound Catabolism

The catabolism of this compound in many bacteria, including Salmonella Typhimurium and E. coli, occurs within specialized proteinaceous structures called bacterial microcompartments (BMCs). nih.govnih.govasm.org These are often referred to as metabolosomes or, more specifically for this compound utilization, Eut microcompartments. researchgate.netresearchgate.net While the prompt mentions carboxysomes, it is important to clarify that carboxysomes are a type of BMC primarily involved in carbon dioxide fixation in photosynthetic and some chemosynthetic bacteria. wikipedia.orgnih.gov The Eut microcompartment is functionally distinct but structurally analogous, and some of the shell proteins of the Eut microcompartment are homologous to those that form the shell of carboxysomes. asm.orgnih.gov

The primary function of the Eut microcompartment is to sequester the enzymatic reactions of this compound catabolism. nih.govresearchgate.net This is particularly important for managing the volatile and toxic intermediate, acetaldehyde. researchgate.netresearchgate.net By containing the this compound ammonia-lyase and acetaldehyde dehydrogenase within the microcompartment, the cell is protected from the toxic effects of acetaldehyde, and its diffusion out of the cell is minimized, thus preventing the loss of a valuable carbon source. nih.govresearchgate.net The shell of the Eut microcompartment is composed of several different proteins, including EutS, EutL, EutK, EutM, and EutN, which assemble into a polyhedral structure. nih.govebi.ac.uk This shell is selectively permeable, allowing the passage of substrates and products while retaining the enzymes and cofactors. researchgate.netasm.org

This compound as a Carbon and Nitrogen Source for Microbial Growth

This compound is a valuable nutrient for a variety of bacteria, serving as both a carbon and a nitrogen source. asm.orgnih.gov The breakdown of this compound by this compound ammonia-lyase yields ammonia and acetaldehyde. The ammonia can be directly assimilated by the cell to fulfill its nitrogen requirements. nih.govmdpi.com The acetaldehyde is converted to acetyl-CoA, which can then be used to generate energy through the TCA cycle or serve as a precursor for the biosynthesis of other molecules, thus satisfying the cell's carbon needs. nih.govasm.org

The ability to utilize this compound is particularly advantageous for gut-dwelling bacteria, as this compound is readily available in the intestinal environment from the turnover of epithelial cells and the breakdown of phosphatidylthis compound in bacterial membranes. asm.orgnih.gov This allows pathogens like Salmonella Typhimurium to thrive in the competitive environment of the gut, especially during inflammation, where the availability of this compound increases. pnas.org Studies have shown that a wide range of bacteria, including species of Salmonella, Escherichia, Enterococcus, Clostridium, and Listeria, possess the genetic machinery to catabolize this compound. nih.govportlandpress.com For some of these organisms, this compound can serve as the sole source of carbon and nitrogen under specific conditions, such as the presence of an external electron acceptor like tetrathionate (B1226582) for anaerobic growth in S. Typhimurium. pnas.orgnih.gov

Table 2: Bacterial Genera Capable of Utilizing this compound

| Bacterial Genus | Reference(s) |

|---|---|

| Salmonella | nih.govportlandpress.com |

| Escherichia | nih.govportlandpress.com |

| Enterococcus | nih.gov |

| Clostridium | nih.gov |

| Listeria | nih.gov |

| Klebsiella | nih.govportlandpress.com |

| Arthrobacter | nih.gov |

| Erwinia | nih.gov |

| Flavobacterium | nih.gov |

| Mycobacterium | nih.gov |

| Pseudomonas | nih.gov |

| Achromobacter | nih.gov |

| Corynebacterium | nih.govportlandpress.com |

Mechanisms of Microbial Toxicity to Ethanolamines

While this compound can be a nutrient for some microorganisms, at high concentrations, ethanolamines (including monothis compound, dithis compound (B148213), and trithis compound) can exhibit antimicrobial properties. tandfonline.comtandfonline.com The toxicity of ethanolamines to microbes is influenced by factors such as the concentration of the compound and the pH of the environment. tandfonline.com

One proposed mechanism of toxicity is related to the uncharged form of the this compound molecule. tandfonline.com The uncharged species is more lipid-soluble and can more readily diffuse across the microbial cell membrane. tandfonline.com Once inside the cell, which typically has a more neutral internal pH, the this compound can become protonated. tandfonline.com This trapping of the charged molecule within the cell can disrupt cellular processes. Another suggested mechanism is that ethanolamines, due to their surface-active properties, can damage the cell membrane, leading to a loss of integrity and cell death. tandfonline.comresearchgate.net The antimicrobial effect of ethanolamines is generally enhanced at higher pH values. tandfonline.comresearchgate.net Different microbial species and even different isolates of the same species can exhibit varying levels of resistance to the toxic effects of ethanolamines. tandfonline.com

This compound in Neurobiology and Physiological Regulation

This compound is a naturally occurring amino alcohol that plays a fundamental role in various biological processes, particularly within the central nervous system (CNS) and cardiovascular system. nih.govnih.gov It is an essential building block for the synthesis of phosphatidylthis compound (PE), the second most abundant class of phospholipids in mammalian cell membranes. nih.govwikipedia.org

Role in Central Nervous System Phospholipid Metabolism

This compound is a critical molecule in the neurobiology of the central nervous system, primarily due to its role as a precursor for this compound-containing phospholipids. ucc.ie These phospholipids, which include phosphatidylthis compound (PE) and plasmenylthis compound (a type of plasmalogen), are major constituents of neural membranes, making up approximately 55% of all phospholipids in the brain. ucc.ie PE is particularly enriched in the inner leaflet of cell membranes and is abundant in the inner mitochondrial membrane. nih.gov

The synthesis of this compound phospholipids can occur through several pathways, most notably the Kennedy pathway, which utilizes this compound to produce PE. wikipedia.orgucc.ie This process is vital for maintaining the structural integrity and fluidity of neuronal membranes, which is essential for proper nerve function. nih.govfrontiersin.org The composition of these phospholipids varies between different brain cell types and between the gray and white matter. ucc.ie For instance, brain mitochondrial membranes have a particularly high content of this compound phospholipids rich in polyunsaturated fatty acids like docosahexaenoic acid (DHA) and arachidonic acid. ucc.ie

Beyond its structural role, phosphatidylthis compound is involved in crucial cellular functions within the CNS, including:

Membrane Fusion and Fission: PE's unique conical shape helps regulate membrane curvature, which is important for processes like vesicle trafficking and cell division. wikipedia.orgfrontiersin.org

Cell Signaling: this compound phospholipids serve as a reservoir for second messengers and components for glycosylphosphatidylinositol (GPI) anchors, which tether proteins to cell membranes. nih.govucc.ie

Mitochondrial Function: PE is required for the activity of several respiratory complexes in the mitochondria and plays a key role in initiating autophagy, a cellular cleaning process. nih.gov Research has shown that the introduction of this compound and its phosphorylated form, phosphothis compound, can increase endogenous respiration in brain mitochondria. nih.gov

The regulation of phosphothis compound is critical for proper nervous system function, as demonstrated in studies where its dysregulation leads to altered membrane lipid composition and neurological deficits. nih.gov

Potential Therapeutic Implications in Neurodegenerative Conditions